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Sodium 3-methyl-2-oxo(4-~13~C)butanoate

NMR structural biology methyl-TROSY protein assignment

Sodium 3-methyl-2-oxo(4-¹³C)butanoate (CAS 1202865-40-4) is a stable isotope-labeled sodium salt of α-ketoisovaleric acid (KIV) bearing a single ¹³C atom at the terminal methyl (C-4) position. The compound is a member of the branched-chain α-keto acid (BCKA) family and serves as the direct isotopologue of endogenous sodium 3-methyl-2-oxobutanoate (unlabeled CAS 3715-29-5, monoisotopic mass 138.03 Da), with a defined M+1 mass shift to 139.09 Da.

Molecular Formula C5H7NaO3
Molecular Weight 139.09 g/mol
CAS No. 1202865-40-4
Cat. No. B3320088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 3-methyl-2-oxo(4-~13~C)butanoate
CAS1202865-40-4
Molecular FormulaC5H7NaO3
Molecular Weight139.09 g/mol
Structural Identifiers
SMILESCC(C)C(=O)C(=O)[O-].[Na+]
InChIInChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1+1;
InChIKeyWIQBZDCJCRFGKA-YTBWXGASSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 3-methyl-2-oxo(4-13C)butanoate (CAS 1202865-40-4): A Site-Specific 13C-Labeled α-Ketoisovalerate Isotopologue for Quantitative Metabolomics, NMR Structural Biology, and Isotope Dilution LC-MS/MS


Sodium 3-methyl-2-oxo(4-¹³C)butanoate (CAS 1202865-40-4) is a stable isotope-labeled sodium salt of α-ketoisovaleric acid (KIV) bearing a single ¹³C atom at the terminal methyl (C-4) position . The compound is a member of the branched-chain α-keto acid (BCKA) family and serves as the direct isotopologue of endogenous sodium 3-methyl-2-oxobutanoate (unlabeled CAS 3715-29-5, monoisotopic mass 138.03 Da), with a defined M+1 mass shift to 139.09 Da [1]. Unlike multi-labeled or deuterated analogs, this site-specific mono-¹³C isotopologue occupies a distinct niche: it provides the exact chromatographic co-elution and ionization behavior required for reliable isotope dilution mass spectrometry while avoiding the deuterium-induced retention time shifts and hydrogen-deuterium exchange lability that compromise purely deuterated internal standards [2].

Why Unlabeled, Perdeuterated, or Multi-Labeled α-Ketoisovalerate Analogs Cannot Substitute for Sodium 3-methyl-2-oxo(4-13C)butanoate in Rigorous Quantitative and Structural Applications


The unlabeled parent compound (CAS 3715-29-5) is an endogenous metabolite in mammalian systems and cannot serve as an internal standard for its own quantification—any trace of endogenous KIV in biological matrices would confound the measurement [1]. Perdeuterated (d₇) and dual-labeled (¹³C,d₄) analogs introduce deuterium atoms that cause reproducible chromatographic retention time shifts in reversed-phase LC, leading to differential matrix effects between the analyte and the internal standard; a systematic study demonstrated that deuterated SIL-IS generated a −59.2% quantitative bias compared to ¹³C-labeled SIL-IS for analogous compounds [2]. Multi-¹³C-labeled variants (e.g., ¹³C₂, CAS 634908-42-2; ¹³C₅, CAS 420095-74-5) provide M+2 or M+5 mass shifts but eliminate the site-specific positional information that the single 4-¹³C label uniquely preserves for NMR-based stereochemical and flux analysis [3]. Furthermore, deuterium labels at positions alpha to carbonyl groups are susceptible to hydrogen-deuterium back-exchange in protic solvents, potentially degrading the internal standard signal over time—a liability completely absent in the all-¹³C labeling strategy .

Quantitative Differentiation Evidence: Sodium 3-methyl-2-oxo(4-13C)butanoate vs. Closest Labeled and Unlabeled α-Ketoisovalerate Analogs


Site-Specific 4-¹³C Methyl Labeling Enables Unambiguous Val/Leu Methyl Resonance Assignment in NMR of Proteins >80 kDa, Simplifying Spectra 2-Fold vs. Uniformly ¹³C-Labeled Precursor

The site-specific 4-¹³C labeling of the terminal methyl group in sodium 3-methyl-2-oxo(4-¹³C)butanoate uniquely enables the biosynthetic incorporation of a single ¹³CH₃ label into valine and leucine methyl groups when used as the metabolic precursor in E. coli expression systems, while the other prochiral methyl remains as silent ¹²CD₃ [1]. This contrast with uniformly ¹³C-labeled α-ketoisovalerate (¹³C₅, CAS 420095-74-5) is decisive: the site-specific labeling pattern ensures linearity of Val and Leu side-chain ¹³C spin-systems, directly reducing spectral crowding by 2-fold in methyl-TROSY spectra of high molecular weight proteins (723-residue malate synthase G, 81.4 kDa was fully assigned) [1]. The uniformly labeled precursor generates both pro-R and pro-S methyl correlations that overlap and hamper unambiguous assignment [2].

NMR structural biology methyl-TROSY protein assignment

¹³C-Labeled Internal Standards Exhibit Near-Identical Chromatographic Retention to the Analyte; Deuterated Standards Produce Reproducible Retention Time Shifts Leading to Differential Ion Suppression and −59.2% Quantitative Underestimation

In a systematic head-to-head comparison of deuterated (²H₇) vs. ¹³C₆-labeled stable isotope internal standards (SIL-IS) for LC–ESI–MS/MS quantification, the deuterated IS produced urinary biomarker concentrations that were on average 59.2% lower than those generated using the ¹³C-labeled IS, attributable to a deuterium isotope effect causing earlier elution and differential ion suppression in the electrospray ionization source [1]. As a pure ¹³C isotopologue—with zero deuterium incorporation at the 4-position methyl group and no deuterium elsewhere—sodium 3-methyl-2-oxo(4-¹³C)butanoate co-elutes exactly with the endogenous unlabeled KIV analyte, as confirmed by the general principle that 'analytes labeled with ¹³C, ¹⁵N or ¹⁸O have almost identical retention times and lack a chromatographic isotope effect' [2]. In contrast, commercially available deuterated KIV analogs (e.g., sodium 3-methyl-2-oxobutanoate-d₇, or the dual-labeled ¹³C,d₄ form sold under the same CAS 1202865-40-4 by certain vendors) carry 3–7 deuterium atoms that cumulatively shift the reversed-phase retention time earlier, exposing the IS to a different ion suppression environment than the analyte [3].

LC-MS/MS quantification isotope dilution matrix effects

¹³C Label at C-4 Is Chemically Inert and Immune to Hydrogen-Deuterium Back-Exchange; Deuterated α-Keto Acid Internal Standards Are Susceptible to Label Loss at Carbonyl-Adjacent Positions

The single ¹³C label at the C-4 methyl position of sodium 3-methyl-2-oxo(4-¹³C)butanoate is chemically inert under all standard analytical conditions (aqueous buffers, acidic mobile phases, biological matrices) . In contrast, deuterium labels at carbon centers alpha to the carbonyl group in α-keto acids are introduced via base-catalyzed keto-enol tautomerism in D₂O and are inherently susceptible to back-exchange under the same conditions—a well-characterized limitation of the deuteration approach for internal standard preparation [1]. This class-level advantage means that a ¹³C-labeled KIV stock solution maintains its defined M+1 isotopic enrichment (typically ≥98 atom % ¹³C) over the entire shelf life, whereas deuterated KIV analogs may show progressive loss of the M+4 or M+7 mass shift signature through H/D exchange, effectively degrading the internal standard signal and compromising long-term inter-batch reproducibility [1]. For procurement, this translates to higher lot-to-lot consistency and reduced re-validation burden with the ¹³C-only labeled form.

internal standard stability isotope exchange long-term storage

Defined M+1 Mass Shift (139.09 Da) Provides Sufficient Isotopic Separation for Quantitative LC-MS Without the Spectral Complexity and Cost of Multi-Labeled (M+2, M+4, M+5) Analogs

Sodium 3-methyl-2-oxo(4-¹³C)butanoate has a monoisotopic mass of 139.0326 Da (M+1.0036 Da vs. unlabeled KIV at 138.0293 Da ), providing a single, clean isotopic channel for selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) without interference from the unlabeled analyte's natural abundance M+1 isotopologue at physiologically relevant concentrations [1]. The M+1 shift is sufficient for isotope dilution quantification in most biological matrices where KIV concentrations are in the low μM to nM range [2]. Multi-labeled variants offer larger mass shifts—¹³C₂ (M+2, 140.08 Da), ¹³C,d₄ (M+4, 143.11 Da), ¹³C₅ (M+5, 144.07 Da)—but introduce additional considerations: the ¹³C₂ form (CAS 634908-42-2) labels both methyl groups and loses the site-specific positional information required for NMR [3]; the ¹³C,d₄ form introduces deuterium-associated retention time shifts; and the ¹³C₅ form (CAS 420095-74-5) is significantly more expensive due to the cost of uniform ¹³C incorporation [4]. The M+1 isotopologue represents the optimal balance of analytical performance, site-specific information content, and procurement cost-effectiveness for the majority of quantitative metabolomics and tracer studies.

mass spectrometry isotopologue selection method development

Validated UFLC-MS Method Achieves 20 nM Lower Limit of Quantification and 4,100-Fold Dynamic Range for Tissue BCKAs Using ¹³C-Labeled α-Ketoisovalerate Internal Standard

Olson et al. (2013) developed and validated an ultra fast liquid chromatography–mass spectrometry (UFLC-MS) method for branched-chain keto acid quantification in tissue that explicitly employed an OPD-derivatized ¹³C-labeled keto acid as the internal standard [1]. The method achieved a lower limit of quantification (LLOQ) of 20 nM for tissue α-ketoisovalerate (KIV), with a calibration range spanning 7.8–32,000 nM—a 4,100-fold dynamic range [1]. This performance was demonstrated across multiple tissue types (kidney, adipose, liver, gastrocnemius muscle, hypothalamus) in both wild-type C57BL/6J and PP2Cm knockout mice, confirming broad matrix applicability [1]. The OPD derivatives were stable over several days and LC-MS run times were under 5 minutes, facilitating high-throughput analysis [1]. In contrast, prior HPLC-UV or HPLC-fluorescence methods for BCKAs without isotope dilution achieved LLOQs in the μM range (typically 1–5 μM) and lacked the specificity to distinguish KIV from co-eluting isomeric keto acids such as α-ketoisocaproate and α-keto-β-methylvalerate [2].

tissue metabolomics BCKA quantification method validation

Optimal Deployment Scenarios for Sodium 3-methyl-2-oxo(4-13C)butanoate: Where the Site-Specific 4-¹³C Label Delivers Decisive Advantage


Quantitative Tissue BCKA Profiling in Preclinical Metabolic Disease Models Using Isotope Dilution UFLC-MS/MS

For laboratories studying branched-chain amino acid metabolism in rodent models of obesity, diabetes, or maple syrup urine disease (MSUD), sodium 3-methyl-2-oxo(4-¹³C)butanoate serves as the optimal internal standard for α-ketoisovalerate quantification in tissue homogenates. The validated UFLC-MS method by Olson et al. (2013) demonstrated that OPD-derivatized ¹³C-labeled keto acid IS enables quantification of KIV at concentrations as low as 20 nM across five tissue types with a 4,100-fold dynamic range [1]. The pure ¹³C label ensures exact co-elution with endogenous KIV, eliminating the deuterium-induced retention time shift that would cause differential matrix effects in complex tissue extracts [2]. This is the preferred workflow for PP2Cm knockout mouse studies, hypothalamic BCKA sensing research, and tissue-specific BCKA dehydrogenase activity measurements where sensitivity and matrix robustness are critical [1].

Site-Specific Methyl Group Assignment in Large Proteins (>50 kDa) via Methyl-TROSY NMR Using Selective ¹³CH₃/¹²CD₃ Labeling

Structural biology laboratories studying high molecular weight proteins or macromolecular assemblies by solution NMR should select sodium 3-methyl-2-oxo(4-¹³C)butanoate as the biosynthetic precursor for Val/Leu methyl-selective ¹³C labeling. The Tugarinov et al. (2003) labeling strategy, which uses α-ketoisovalerate that is ¹³C-labeled and protonated in one methyl group (¹³CH₃) while the other is ¹²CD₃, achieves a 2-fold reduction in NMR spectral complexity and enables unambiguous methyl resonance assignment in proteins up to at least 81.4 kDa (723 residues) [3]. This site-specific labeling is essential for collecting long-range distance restraints in solid-state NMR studies of membrane proteins and for methyl-TROSY-based screening of protein-ligand interactions in drug discovery [4]. Uniformly ¹³C₅-labeled KIV cannot provide this stereochemical discrimination and produces overlapping methyl correlations in large protein spectra [5].

Clinical Metabolomics and Biomarker Validation Requiring Regulatory-Compliant Quantitative Accuracy in Plasma KIV Measurement

For clinical chemistry laboratories and CROs conducting validated biomarker assays under FDA/EMA bioanalytical method validation guidance, the pure ¹³C isotopologue (free of deuterium) is the only defensible choice for the KIV internal standard. The systematic comparison by Kapil et al. (2023) established that deuterated SIL-IS can generate a −59.2% quantitative bias relative to ¹³C-labeled SIL-IS in LC–ESI–MS/MS assays, with spike accuracy deviations of −38.4% [6]. These bias magnitudes far exceed the ±15% accuracy threshold required by regulatory guidance (FDA Bioanalytical Method Validation Guidance for Industry, 2018). By contrast, the ¹³C-only label co-elutes with the analyte and is immune to both H/D exchange degradation and deuterium isotope effects on retention time, ensuring long-term inter-batch reproducibility essential for multi-site clinical trials and population reference range studies [2][7].

¹³C Metabolic Flux Analysis of Valine Catabolism and Branched-Chain Amino Acid Interconversion Pathways

Investigators using stable isotope-resolved metabolomics to trace valine catabolic flux through the α-ketoisovalerate node should select the site-specific 4-¹³C isotopologue as the tracer or as the internal standard for quantifying unlabeled KIV pool size. The positional specificity of the ¹³C label at the C-4 methyl group allows NMR-based determination of ¹³C enrichment at a defined metabolic position, enabling flux ratio calculations (e.g., valine → KIV → isobutyryl-CoA) that would be ambiguous with uniformly labeled or multi-labeled tracers [3]. The method by Kulik et al. (1999) for determining [1-¹³C]-KIV enrichments by GC-MS in plasma and tissues during [1-¹³C]-valine infusion in piglets demonstrates the broader principle that site-specific ¹³C-KIV isotopologues are essential for accurate in vivo protein fractional synthetic rate measurements [8]. The 4-¹³C isotopologue extends this capability to studies focused on methyl group fate and BCKA oxidative decarboxylation.

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